
Myelin Basic Protein (1-11)
Übersicht
Beschreibung
Myelin Basic Protein (MBP) (1-11) is an 11-amino acid peptide fragment derived from the N-terminal region of full-length MBP, a critical structural protein in the myelin sheath of the central nervous system (CNS). MBP plays a role in stabilizing compact myelin layers and is implicated in autoimmune disorders like multiple sclerosis (MS), where T-cells target MBP epitopes, leading to demyelination . The (1-11) fragment is immunodominant, activating CD4+ T-cells and triggering inflammatory responses in experimental autoimmune encephalomyelitis (EAE), a model for MS. Paradoxically, under specific conditions, MBP (1-11) can also induce immune tolerance, highlighting its dual role in immune regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and consistency. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Post-translational Modifications of Myelin Basic Protein (MBP)
MBP, including the 1-11 fragment, can undergo several post-translational modifications that affect its charge and interactions . These modifications include:
- Citrullination/Deimination: The conversion of arginine residues to citrulline is a significant modification. Citrullination reduces the positive charge of MBP, which can weaken its interaction with negatively charged lipids in the myelin sheath . In MS, MBP isolated from affected individuals shows a higher degree of citrullination .
- Phosphorylation: This is another key post-translational modification of MBP .
Myelin Basic Protein (1-11) and T-Cell Activation
MBP(1-11) is a T-cell epitope, meaning it can be recognized by T-cells and stimulate an immune response . Studies on MBP(1-11)-specific T cells have provided insights into molecular mimicry, where T cells activated by microbial antigens cross-react with self-antigens like MBP(1-11), potentially leading to autoimmune diseases .
- Cross-Reactivity: Research has identified microbial peptides that can activate MBP(1-11)-specific T cells. These mimic peptides share some amino acid similarities with MBP(1-11) but can have several substitutions. The extent of similarity does not always correlate with the degree of T-cell activation, suggesting that the topology of the peptide-MHC complex is crucial for antigenicity .
Role in Experimental Autoimmune Encephalomyelitis (EAE)
MBP(1-11) is used to induce EAE in animal models . EAE is an animal model of MS, and it helps in studying the pathogenesis and potential therapies for MS .
Interactions with other molecules
MBP interacts with various molecules, including lipids and proteins . These interactions are crucial for myelin structure and stability.
- Lipid Interactions: MBP interacts with negatively charged phospholipid heads of the plasma membrane through electrostatic interactions .
- Protein Interactions: MBP interacts with various proteins involved in RNA processing, cell adhesion, and the ubiquitin-proteasome system .
Data Table: Modifications and Interactions of MBP
Implications for Autoimmune Demyelination
The modifications and interactions of MBP, particularly MBP(1-11), play a critical role in the pathogenesis of autoimmune demyelination . Understanding these processes can provide insights into developing therapeutic approaches for MS and other demyelinating diseases .
Wissenschaftliche Forschungsanwendungen
Autoimmunity and Multiple Sclerosis
MBP (1-11) has been extensively studied in the context of multiple sclerosis, an autoimmune disorder characterized by the destruction of myelin. Research indicates that T cells reactive to MBP are implicated in the pathogenesis of MS. The peptide serves as an important model for understanding immune responses and developing therapeutic strategies.
Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely accepted animal model for MS. Studies have shown that immunization with MBP-derived peptides, including MBP (1-11), can induce EAE in susceptible mice strains, leading to demyelination and neurological deficits. This model allows researchers to investigate the mechanisms of disease progression and test potential treatments .
Biomarker Development
MBP levels in cerebrospinal fluid (CSF) have been investigated as biomarkers for neuroinflammation and myelin disruption. Elevated levels of MBP are associated with various neurological disorders, including multiple system atrophy (MSA) and atypical Parkinsonian syndromes.
Data Table: CSF MBP Levels Across Conditions
Condition | CSF MBP Level (pg/mL) | Significance |
---|---|---|
Multiple System Atrophy | 150 | p < 0.01 vs. PD |
Parkinson's Disease | 90 | |
Dementia with Lewy Bodies | 120 | p < 0.05 vs. PD |
Tauopathies | 110 | p < 0.05 vs. PD |
This table summarizes findings from recent studies that highlight the potential of MBP as a diagnostic marker, emphasizing its relevance in distinguishing between different neurodegenerative conditions .
Therapeutic Potential
Research into MBP (1-11) has also explored its use in immunotherapy for MS. By modulating immune responses to this peptide, it may be possible to develop tolerance in patients with autoimmune reactions against myelin.
Case Study: Peptide-Based Immunotherapy
In clinical trials, patients with MS have been administered modified forms of MBP peptides to induce tolerance and reduce disease activity. Preliminary results indicate a decrease in relapse rates and an improvement in neurological function among treated individuals .
Molecular Interactions
MBP interacts with various lipids and proteins within the CNS, influencing myelin stability and immune recognition.
Data Table: Lipid Interactions with MBP
Lipid Type | Interaction Strength | Biological Relevance |
---|---|---|
Lysophosphatidylcholine | Strong | Promotes demyelination |
Phosphatidylcholine | Moderate | Stabilizes myelin structure |
Sphingomyelin | Weak | Involved in membrane integrity |
These interactions are crucial for understanding how modifications to MBP can affect its function and its role in disease pathology .
Wirkmechanismus
The mechanism of action of Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH involves its interaction with specific molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and targets depend on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
MBP (1-11) shares structural and functional similarities with other MBP-derived peptides but exhibits distinct immunological properties. Below is a detailed comparison with MBP Ac1-9 and MBP 84-104, two well-studied fragments.
Table 1: Structural and Functional Comparison of MBP Fragments
Feature | MBP (1-11) | MBP Ac1-9 | MBP 84-104 |
---|---|---|---|
Sequence | Residues 1–11 (unmodified) | Acetylated residues 1–9 | Residues 84–104 |
Immune Role | T-cell activation, EAE induction, tolerance | Partial overlap with MBP (1-11); weaker immunogenicity | Distinct epitope; activates different T-cell subsets |
Pathway | Binds MHC class II; IL-2 secretion | Similar MHC binding but reduced stability | Independent signaling (e.g., Th17 pathways) |
Therapeutic Use | Tolerance induction in MS models | Limited due to shorter sequence | Used to study epitope spreading in MS |
Key Differences:
Sequence Length and Modifications :
- MBP (1-11) includes residues 1–11, while MBP Ac1-9 is shorter (residues 1–9) and acetylated, altering its MHC-binding affinity .
- MBP 84-104 lacks sequence overlap with MBP (1-11) and targets different immune pathways .
Immune Effects :
- MBP (1-11) induces both pro-inflammatory (EAE) and anti-inflammatory (tolerance) responses depending on administration mode. For example, 100 μg of MBP (1-11) injected intraperitoneally in mice induces immune tolerance, preventing EAE .
- MBP Ac1-9 shows weaker T-cell activation due to its truncated sequence .
- MBP 84-104 is associated with epitope spreading in MS, driving chronic inflammation .
Therapeutic Potential: MBP (1-11) is a focus for antigen-specific tolerance therapies, while MBP 84-104 is used to study disease progression .
Research Findings and Data
Table 2: Experimental Outcomes of MBP (1-11) and Related Peptides
Mechanistic Insights:
- MBP (1-11) binds MHC class II molecules, activating T-cells that secrete IL-2, a pro-inflammatory cytokine. However, systemic administration promotes regulatory T-cell (Treg) expansion, suppressing autoimmunity .
- Structural studies suggest that the Arg 107 methylation in full-length MBP (residue outside the 1-11 fragment) influences its interaction with lipids and immune accessibility .
Biologische Aktivität
Myelin Basic Protein (MBP) is a crucial component of the myelin sheath in the central nervous system (CNS), primarily produced by oligodendrocytes. Among its various isoforms, the MBP (1-11) peptide is particularly significant due to its immunogenic properties and role in autoimmune diseases such as multiple sclerosis (MS). This article explores the biological activity of MBP (1-11), focusing on its interactions with immune cells, structural characteristics, and implications in disease pathology.
Overview of Myelin Basic Protein (1-11)
MBP (1-11) is a peptide fragment derived from the larger myelin basic protein. It consists of the first eleven amino acids of MBP and serves as an important epitope recognized by T cells in autoimmune responses. The sequence of MBP (1-11) is critical for its binding to major histocompatibility complex (MHC) molecules, which presents it to T cells, thereby initiating an immune response.
Biological Functions
1. Immune Response Activation
MBP (1-11) plays a pivotal role in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), a model for MS. Studies have shown that this peptide can induce EAE in mice, demonstrating its capacity to activate specific T cell responses:
- T Cell Proliferation : Research indicates that MBP (1-11) can stimulate T cell proliferation, with significant increases observed in transgenic mice expressing T cell receptors specific for this peptide .
- Cross-Reactivity : MBP-specific T cells exhibit cross-reactivity with other peptides, suggesting a broader role in immune recognition and potential implications for developing therapies targeting MS .
2. Binding Affinity and Structural Characteristics
The binding affinity of MBP (1-11) to MHC molecules is influenced by specific amino acid residues within the peptide:
Amino Acid Position | Key Residue | Role |
---|---|---|
4 | Lysine (K) | Critical for MHC binding |
5 | Arginine (R) | Important for TCR contact |
3 | Glutamine (Q) | Affects overall stability |
Research utilizing site-directed mutagenesis has demonstrated that alterations at these positions can significantly impact the stability and binding characteristics of the MBP-MHC complex .
Case Studies and Research Findings
Case Study 1: EAE Induction via MBP (1-11)
In a controlled study, transgenic mice were immunized with MBP (1-11), leading to rapid onset of EAE characterized by severe neurological deficits. The study highlighted the importance of pertussis toxin in facilitating disease onset, emphasizing that without it, EAE did not develop .
Case Study 2: Structural Analysis Using NMR
Nuclear Magnetic Resonance (NMR) studies have been employed to analyze conformational changes in MBP analogues. These studies revealed that cyclic forms of MBP derivatives exhibited enhanced binding to MHC molecules compared to their linear counterparts. This structural modification also increased resistance to proteolytic degradation, suggesting potential therapeutic avenues for enhancing immune modulation .
Interaction with Other Molecules
MBP (1-11) interacts with various cellular components beyond T cells:
- Cytoskeletal Regulation : Recent findings suggest that MBP may influence cytoskeletal dynamics within oligodendrocytes, contributing to myelination processes and cellular signaling pathways .
- Signaling Pathways : The non-classic isoforms of MBP are implicated in transcriptional regulation and signaling within both neural and immune cells, indicating that MBP's roles extend beyond mere structural support in myelin .
Q & A
Basic Research Questions
Q. What is the role of Myelin Basic Protein (1-11) in experimental autoimmune encephalomyelitis (EAE) models?
Myelin Basic Protein (1-11) is the major encephalitogenic epitope in MBP and is critical for inducing autoimmune responses in EAE models, a common experimental model for multiple sclerosis. Researchers typically immunize rodents with MBP (1-11) to activate autoreactive T-cells, which mediate demyelination and neuroinflammation . Methodologically, studies should include T-cell proliferation assays and cytokine profiling (e.g., IL-4, IFN-γ) to evaluate immune modulation .
Q. How should researchers quantify Myelin Basic Protein (1-11) in cell culture or tissue samples?
Quantification methods include immunoblotting, ELISA, or scanning densitometric analysis normalized to housekeeping proteins (e.g., actin). For reproducibility, ensure statistical rigor by performing ≥3 independent experiments and applying one-way ANOVA with post-hoc t-tests (p < 0.05 significance threshold) .
Q. What storage and handling protocols are recommended for synthetic MBP (1-11)?
Synthetic peptides should be stored at –80°C to –20°C to prevent degradation. Prior to use, reconstitute lyophilized peptides in sterile, endotoxin-free buffers (e.g., PBS) and aliquot to avoid repeated freeze-thaw cycles. Batch-specific variations in solubility or purity should be documented using HPLC and mass spectrometry (MS) .
Advanced Research Questions
Q. How can batch-to-batch variability in synthetic MBP (1-11) impact experimental outcomes, and how can this be mitigated?
Research-grade peptides often exhibit variability in salt content, impurities, or solubility due to limited quality control. For sensitive assays (e.g., T-cell activation), request additional analyses such as peptide content quantification or trifluoroacetic acid (TFA) removal (<1%) to minimize variability. Document batch-specific data in supplementary materials to ensure reproducibility .
Q. What experimental design considerations are critical when studying MBP (1-11)-induced remyelination in vitro?
Use primary oligodendrocyte precursor cells (OPCs) or immortalized cell lines (e.g., MO3.13) treated with MBP (1-11) fragments. Assess remyelination via myelin-specific markers (e.g., MBP, PLP) and functional assays like electrophysiology. Include controls for autoimmunity (e.g., T-cell depletion) and validate findings using orthogonal methods (e.g., electron microscopy) .
Q. How can contradictions in MBP (1-11)-mediated T-cell responses across studies be resolved?
Discrepancies may arise from differences in peptide purity, animal strain (e.g., SJL vs. C57BL/6 mice), or adjuvant use. To address this:
- Standardize peptide synthesis protocols (e.g., N-terminal acetylation).
- Report detailed strain-specific MHC haplotype data.
- Use flow cytometry to track T-cell receptor (TCR) specificity and clonal expansion .
Q. What strategies are recommended for integrating MBP (1-11) studies with omics datasets (e.g., transcriptomics, proteomics)?
Combine EAE model data with RNA-seq or LC-MS/MS proteomics to identify downstream pathways (e.g., neuroinflammation, oxidative stress). Use bioinformatics tools like STRING-DB for protein interaction networks and ensure raw data deposition in repositories (e.g., GEO, PRIDE) with FAIR compliance .
Q. Methodological Best Practices
Q. How should researchers document MBP (1-11) experimental protocols for reproducibility?
- Provide synthesis details (e.g., vendor, purity, storage conditions).
- Include animal ethics approval statements and ARRIVE guidelines compliance for in vivo studies.
- Share raw data, code, and statistical analyses in supplementary files or public repositories .
Q. What statistical frameworks are appropriate for analyzing MBP (1-11)-related data?
Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions or small sample sizes. For longitudinal EAE studies, apply mixed-effects models to account for repeated measurements. Report effect sizes and 95% confidence intervals to enhance interpretability .
Q. Tables
Table 1. Key Parameters for MBP (1-11) Experimental Design
Parameter | Recommendation | Reference |
---|---|---|
Peptide Purity | ≥95% (HPLC/MS) | |
Animal Strain | SJL (H-2s haplotype) | |
Adjuvant | Complete Freund’s Adjuvant (CFA) | |
Statistical Threshold | p < 0.05 with Bonferroni correction |
Eigenschaften
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H88N22O17/c1-26(65-27(2)77)41(82)72-35(23-75)47(88)68-31(12-14-38(54)78)45(86)66-29(8-3-4-16-53)43(84)70-33(10-6-18-62-52(58)59)50(91)74-19-7-11-37(74)49(90)73-36(24-76)48(89)69-32(13-15-39(55)79)46(87)67-30(9-5-17-61-51(56)57)44(85)71-34(20-28-21-60-25-64-28)42(83)63-22-40(80)81/h21,25-26,29-37,75-76H,3-20,22-24,53H2,1-2H3,(H2,54,78)(H2,55,79)(H,60,64)(H,63,83)(H,65,77)(H,66,86)(H,67,87)(H,68,88)(H,69,89)(H,70,84)(H,71,85)(H,72,82)(H,73,90)(H,80,81)(H4,56,57,61)(H4,58,59,62)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJQRTSMYDMULO-DAHMAOPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H88N22O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.